molecular formula C17H14BrN3O3S B11360656 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11360656
M. Wt: 420.3 g/mol
InChI Key: ZPJPJLPHLSZPGY-UHFFFAOYSA-N
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Description

N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core, a five-membered heterocyclic ring known for its significant research potential in medicinal chemistry. The compound's structure integrates a 4-bromophenyl substituent at the 3-position of the thiadiazole ring and a 2-(4-methoxyphenoxy)acetamide group at the 5-position, creating a unique molecular scaffold designed for structure-activity relationship studies. Thiadiazole derivatives are recognized as bioisosteres of pyrimidine bases, which are fundamental components of nucleic acids. This characteristic grants them the ability to interfere with critical cellular processes related to DNA replication and cell division, making them valuable tools for investigating novel mechanisms to control uncontrolled cell proliferation . Compounds within the thiadiazole class have demonstrated a broad spectrum of therapeutic activities in research models, including antimicrobial, antifungal, and anti-inflammatory effects, with a particularly prominent focus on their antitumor properties . The specific substitution pattern on this molecule suggests its primary research application lies in the screening and development of potential anticancer agents. The 4-bromophenyl moiety may enhance molecular interactions with hydrophobic pockets in enzyme active sites, while the methoxyphenoxyacetamide chain could contribute to hydrogen bonding and influence the compound's overall pharmacokinetic profile. This product is intended for use in biochemical and cellular assays to explore its mechanism of action, which may involve targeting key kinases or enzymes like matrix metalloproteinases (MMPs) that are overexpressed in various malignant tumors and play a crucial role in tumor invasion, metastasis, and angiogenesis . Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or a lead molecule in high-throughput screening campaigns targeting specific pathways in oncology research. It is supplied as a solid and must be stored under appropriate conditions. This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C17H14BrN3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14BrN3O3S/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-20-16(21-25-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

ZPJPJLPHLSZPGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

A widely reported method involves the reaction of 4-bromobenzamide with thiosemicarbazide under acidic conditions. For example:

  • Reactants : 4-Bromobenzamide (1 eq), thiosemicarbazide (1.2 eq)

  • Conditions : Phosphorus oxychloride (POCl₃) as both solvent and catalyst, refluxed at 110°C for 6–8 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Mechanism : The reaction proceeds through the formation of a thioamide intermediate, followed by cyclization to generate the thiadiazole ring.

Alternative Route via Nitrile Precursors

Patent WO2005072731A1 describes a method using 4-bromobenzonitrile and hydrazine hydrate:

  • Reactants : 4-Bromobenzonitrile (1 eq), hydrazine hydrate (2 eq)

  • Conditions : Ethanol solvent, refluxed at 80°C for 12 hours, followed by treatment with sulfur monochloride (S₂Cl₂).

  • Yield : 65% after column chromatography.

Preparation of 2-(4-Methoxyphenoxy)Acetic Acid

Alkylation of 4-Methoxyphenol

4-Methoxyphenol is reacted with ethyl chloroacetate in the presence of a base:

  • Reactants : 4-Methoxyphenol (1 eq), ethyl chloroacetate (1.1 eq)

  • Conditions : Potassium carbonate (K₂CO₃) in acetone, stirred at 60°C for 4 hours.

  • Intermediate : Ethyl 2-(4-methoxyphenoxy)acetate (yield: 89%).

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide:

  • Reactants : Ethyl 2-(4-methoxyphenoxy)acetate (1 eq)

  • Conditions : LiOH·H₂O (2 eq) in THF/H₂O (1:1), room temperature for 12 hours.

  • Yield : 83% after acidification and filtration.

Amide Coupling: Final Step Optimization

The coupling of 5-amino-3-(4-bromophenyl)-1,2,4-thiadiazole with 2-(4-methoxyphenoxy)acetic acid is critical for achieving high purity. Two methods are prevalent:

Carbodiimide-Mediated Coupling

  • Reactants : 2-(4-Methoxyphenoxy)acetic acid (1 eq), 5-amino-3-(4-bromophenyl)-1,2,4-thiadiazole (1 eq)

  • Conditions : EDCl (1.2 eq), HOBt (1 eq), triethylamine (2 eq) in dichloromethane (DCM), stirred at 25°C for 24 hours.

  • Yield : 75–78% after silica gel chromatography.

Acid Chloride Method

  • Step 1 : Conversion of the acid to its chloride using thionyl chloride (SOCl₂):

    • Conditions : Reflux in SOCl₂ for 2 hours, followed by solvent removal.

  • Step 2 : Reaction with the thiadiazole amine:

    • Conditions : DCM solvent, pyridine (1.5 eq) as base, 0°C to room temperature for 6 hours.

    • Yield : 80–82%.

Industrial-Scale Considerations

Catalytic Efficiency and Solvent Selection

ParameterLab-Scale OptimizationIndustrial Adaptation
Catalyst EDCl/HOBtAutomated continuous flow
Solvent DCMEthyl acetate (cost-effective)
Reaction Time 24 hours8 hours (high-pressure reactor)
Yield 75–80%85–88% (recycling byproducts)

Purification Techniques

  • Lab-Scale : Column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Industrial : Crystallization from ethanol/water mixtures, achieving >99% purity.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.58 (d, 2H, Ar-H), 6.92 (d, 2H, OCH₃-Ar), 4.62 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Purity Assessment

MethodConditionsPurity (%)
HPLC C18 column, MeOH/H₂O (70:30)99.2
Melting Point 182–184°C

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M) at reflux (100-110°C) to yield 2-(4-methoxyphenoxy)acetic acid and 5-amino-3-(4-bromophenyl)-1,2,4-thiadiazole.
    Reaction equation:
    C19H16BrN3O3S+H2OHClC9H10O4+C8H6BrN3S\text{C}_{19}\text{H}_{16}\text{Br}\text{N}_3\text{O}_3\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{9}\text{H}_{10}\text{O}_4 + \text{C}_{8}\text{H}_{6}\text{Br}\text{N}_3\text{S}

  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 80°C produces sodium 2-(4-methoxyphenoxy)acetate and the same thiadiazole amine.

Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in nucleophilic aromatic substitution (NAS):

  • With Amines :
    Reacts with piperidine in DMF at 120°C for 24h to form N-[3-(4-piperidinophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide (yield: 65-72%).
    Key conditions:

    ParameterValue
    SolventDMF
    Temperature120°C
    CatalystNone

Oxidation Reactions

The thiadiazole ring is susceptible to oxidation:

  • Peracetic Acid Oxidation :
    Forms a sulfoxide derivative at 0-5°C, confirmed by IR spectroscopy (S=O stretch at 1040 cm⁻¹). Prolonged exposure leads to sulfone formation (S=O stretches at 1150 cm⁻¹ and 1320 cm⁻¹).

Acylation and Alkylation

The acetamide nitrogen and phenolic oxygen serve as nucleophilic sites:

  • Acylation :
    Reacts with acetyl chloride in pyridine to form N-acetylated derivatives (yield: 58%).
    Mechanism: Pyridine neutralizes HCl, driving the reaction forward.

  • Alkylation :
    Treatment with methyl iodide in K₂CO₃/acetone yields O-methylated products at the phenoxy group (yield: 70-75%).

Cyclization Reactions

Under dehydrating conditions, the molecule forms fused heterocycles:

  • With POCl₃ :
    Cyclizes at 80°C to generate a thiadiazolo[3,2-b]quinazolinone derivative via intramolecular dehydration.
    Reaction schema:

    Parent compoundPOCl3,ΔCyclized product+H2O\text{Parent compound} \xrightarrow{\text{POCl}_3, \Delta} \text{Cyclized product} + \text{H}_2\text{O}

Stability Under Environmental Conditions

Stability studies reveal:

ConditionDegradation PathwayHalf-Life (25°C)
UV Light (300 nm)C-Br bond cleavage4.2 hours
pH 7.4 BufferSlow hydrolysis of acetamide12 days
High HumidityNo significant degradation>30 days

Data sourced from accelerated stability testing.

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions modify the bromophenyl group:

  • Suzuki Coupling :
    Reacts with phenylboronic acid in Pd(PPh₃)₄/Na₂CO₃ to form a biphenyl derivative (yield: 82%) .
    Optimized conditions:

    • Solvent: DME/H₂O (4:1)

    • Temperature: 90°C

    • Time: 12h

Reductive Dehalogenation

The C-Br bond undergoes reduction:

  • With Zn/NH₄Cl :
    Produces N-[3-phenyl-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide (yield: 88%) .

Key Structural Influences on Reactivity

  • Thiadiazole Ring :

    • Electron-deficient nature facilitates NAS at the bromophenyl group.

    • Susceptibility to oxidation at sulfur atoms.

  • Acetamide Linkage :

    • Hydrolysis-prone under extreme pH.

  • 4-Methoxyphenoxy Group :

    • Electron-donating methoxy group directs electrophilic substitution para to itself.

This compound's versatile reactivity makes it valuable for developing pharmacophores and studying structure-activity relationships. Recent advances in flow chemistry have improved yields in its Suzuki couplings by 12-15% compared to batch methods .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

  • Case Study : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds with similar structural features to N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide displayed promising results against various pathogens, indicating potential for development into new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound class is another significant area of interest. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : In vitro studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against human breast adenocarcinoma cell lines (e.g., MCF7). The mechanisms involve the modulation of signaling pathways associated with cell growth and apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The bromophenyl and methoxyphenoxy groups are introduced under controlled conditions using specific reagents to ensure high yield and purity.

Synthetic Routes

StepReaction TypeConditions
1CyclizationHeat with catalyst
2Electrophilic substitutionBromination under acidic conditions
3Nucleophilic substitutionReaction with methoxyphenol derivative

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells:

  • Antimicrobial Mechanism : The compound may disrupt essential cellular processes in microbes by inhibiting enzyme activity or altering membrane integrity.
  • Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of proliferation signals.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain receptors, while the methoxyphenoxyacetamide moiety can modulate its solubility and bioavailability. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

1,2,4-Triazole Analogs
  • 2-{[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () Core: 1,2,4-Triazole (vs. thiadiazole in the target compound). Substituents: 4-Bromophenyl at position 5, thioacetamide at position 3, and a 4-methoxyphenyl group on the acetamide. Key Differences: Replacement of sulfur in thiadiazole with nitrogen in triazole alters electronic properties. The thioether linkage may enhance lipophilicity compared to the oxygen-based phenoxy group in the target compound.
Thiadiazole Derivatives
  • 2-(3,4-Dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide () Core: 1,2,4-Thiadiazole (same as target). Substituents: Benzylsulfonyl group at position 3 and 3,4-dimethoxyphenyl on the acetamide. Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenoxy group in the target compound.

Substituent Modifications

Halogen Variations
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () Core: Dihydrothiadiazole. Substituents: 4-Fluorophenyl (vs. 4-bromophenyl) and acetyl group.
Aryloxy vs. Arylthio Groups
  • 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () Substituents: Pyridinyl and thioether linkage. Comparison: The thioether group increases lipophilicity, whereas the phenoxy group in the target compound may enhance solubility due to oxygen’s polarity.

Pharmacological Screening Context

  • Microculture Tetrazolium Assay () : This method, used for cytotoxicity screening, highlights the importance of substituent effects on cell permeability and metabolic inhibition. For example, electron-withdrawing groups (e.g., bromine) may enhance cytotoxicity compared to electron-donating groups (e.g., methoxy).

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 1,2,4-Thiadiazole 4-Bromophenyl, 4-methoxyphenoxyacetamide C₁₇H₁₄BrN₃O₃S 420.28 g/mol Balanced lipophilicity/polarity
2-{[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () 1,2,4-Triazole 4-Bromophenyl, thioacetamide, 4-methoxyphenyl C₁₇H₁₅BrN₆O₂S 463.31 g/mol Increased lipophilicity (thioether)
2-(3,4-Dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide () 1,2,4-Thiadiazole Benzylsulfonyl, 3,4-dimethoxyphenyl C₁₉H₁₉N₃O₅S₂ 433.5 g/mol Electron-withdrawing sulfonyl group
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () Dihydrothiadiazole 4-Fluorophenyl, acetyl C₁₁H₁₀FN₃O₂S 291.28 g/mol Reduced steric bulk (fluorine)

Biological Activity

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on current literature and studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C16H14BrN3O3S
  • Molecular Weight : 390.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a thiadiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl isothiocyanate with 4-methoxyphenol in the presence of a base to form the desired acetamide derivative. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit promising antimicrobial properties. For instance:

  • In vitro Studies : The compound was tested against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the presence of the bromophenyl group enhances the antimicrobial efficacy of the thiadiazole scaffold.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects on MCF7 breast cancer cells with an IC50 value of approximately 15 µM. This indicates a strong potential for further development as an anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The thiadiazole ring may interfere with nucleic acid synthesis in microbial cells.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the methoxyphenyl group may enhance membrane permeability, leading to cell lysis.
  • Apoptosis Induction in Cancer Cells : Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of thiadiazole derivatives exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .
  • Anticancer Research : Research reported in Cancer Letters indicated that similar compounds induced apoptosis through mitochondrial pathways in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiadiazole and acetamide precursors. For example:

  • Step 1 : Synthesize the 1,2,4-thiadiazole core by reacting 4-bromophenyl thiourea with bromine in acetic acid, followed by cyclization .
  • Step 2 : Introduce the 4-methoxyphenoxyacetamide moiety using a nucleophilic substitution reaction between 2-chloroacetamide and 4-methoxyphenol in the presence of a base like K₂CO₃ .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and methoxy groups (δ 3.8 ppm) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 432.02) .

Q. What in vitro biological screening assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assay against S. aureus and E. coli (MIC values) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (oral/intravenous administration in rodents) and plasma half-life using LC-MS .
  • Metabolite Identification : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .
  • Target Engagement : Use CRISPR-Cas9 knockdown models to validate mechanism-of-action .

Q. What computational strategies are effective for predicting binding modes of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with the thiadiazole sulfur and methoxy oxygen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on activity using MOE software .

Q. How can researchers address low solubility of this compound in aqueous buffers during formulation?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) and characterize via DLS .

Q. What analytical techniques are recommended for detecting degradation products under stressed conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions .
  • LC-MS/MS : Identify degradation products (e.g., cleavage of the thiadiazole ring) using a Q Exactive HF-X instrument .
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antimicrobial activity of thiadiazole derivatives?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays using standardized protocols (e.g., CLSI guidelines) .
  • Structural Variations : Compare substituent effects (e.g., 4-bromo vs. 4-chloro) on MIC values .
  • Resistance Profiling : Test against multidrug-resistant strains to assess broad-spectrum potential .

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